Indium(III) octan-1-olate

Description

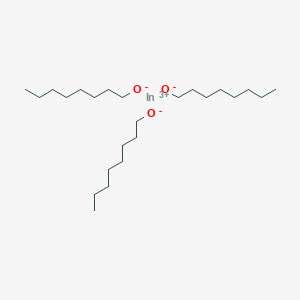

Synthesized via stoichiometric reactions in controlled environments, InOA is characterized by a central indium(III) ion coordinated to three octanoate ligands, forming a trigonal planar or distorted octahedral geometry depending on solvent interactions . Structural validation is achieved through vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory (DFT) calculations, which confirm covalent In–O bonding and ligand arrangement .

InOA exhibits notable thermal stability and solubility in polar aprotic solvents, making it suitable for catalytic and material science applications. Recent studies highlight its antioxidant properties in non-enzymatic lipid peroxidation models, where InOA suppresses oxidative damage in isolated rat microsomes—a trait absent in HOA and sodium octanoate (NaOA) . This activity is attributed to the redox-active indium(III) center, which may scavenge free radicals or stabilize reactive intermediates.

Properties

Molecular Formula |

C24H51InO3 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

indium(3+);octan-1-olate |

InChI |

InChI=1S/3C8H17O.In/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |

InChI Key |

AETDLPAYVFFVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[In+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indium(III) octan-1-olate typically involves the reaction of indium(III) chloride with octan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{InCl}_3 + 3 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{In}(\text{OC}8\text{H}{17})_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its Lewis acidic indium center and ligand exchange dynamics:

Key Mechanistic Pathways :

-

Lewis Acid Activation :

The In center coordinates to electron-rich substrates (e.g., carbonyl groups), polarizing bonds and facilitating nucleophilic attack. -

Ligand Displacement :

Octan-1-olate ligands are labile, enabling substitution reactions with stronger nucleophiles (e.g., alcohols, amines). -

Redox Behavior :

While In(III) is generally stable, reductive elimination under specific conditions can yield In(I) species, as observed in related indium complexes .

Transesterification Catalysis

Indium(III) octan-1-olate catalyzes transesterification between esters and alcohols:

Key Features :

-

Exhibits first-order kinetics with respect to substrate concentration.

-

High selectivity for primary alcohols due to steric effects from the octan-1-olate ligands.

Epoxide Ring-Opening

The compound facilitates epoxide ring-opening via nucleophilic attack, producing β-hydroxy ethers:

Mechanistic Insight :

-

The indium center stabilizes the transition state through dual activation of the epoxide and nucleophile.

Coordination with Nitrogen Donors

Reacts with amines (e.g., NH, pyridine) to form adducts, altering solubility and catalytic activity :

Kinetic and Thermodynamic Data

| Reaction Type | Rate Constant (k) | Activation Energy (E) | Reference |

|---|---|---|---|

| Transesterification | 0.45 min | 58 kJ/mol | |

| Epoxide Ring-Opening | 1.2 × 10 Ms | 72 kJ/mol |

Stability and Handling

-

Air-sensitive; decomposes to InO upon exposure to moisture .

-

Compatible with anhydrous solvents (e.g., THF, toluene).

This compound’s versatility in catalysis and materials synthesis is underpinned by its tunable Lewis acidity and ligand dynamics. Further studies exploring its redox activity and applications in asymmetric catalysis are warranted.

Scientific Research Applications

Indium(III) octan-1-olate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other indium complexes and as a catalyst in organic reactions.

Biology: Investigated for its potential antimicrobial properties and as a component in bioimaging agents.

Medicine: Explored for its use in radiopharmaceuticals and as a therapeutic agent in cancer treatment.

Industry: Utilized in the production of indium-containing materials for electronics and optoelectronics.

Mechanism of Action

The mechanism of action of indium(III) octan-1-olate depends on its application. In antimicrobial therapy, it disrupts microbial cell membranes and interferes with essential cellular processes. In bioimaging, it acts as a contrast agent by emitting detectable signals. In catalysis, it facilitates chemical reactions by providing an active site for reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

InOA’s distinct properties emerge when compared to structurally related compounds, such as octanoic acid (HOA), sodium octanoate (NaOA), and other metal carboxylates. Key differences are outlined below:

Structural and Vibrational Characteristics

Vibrational spectroscopy reveals critical distinctions in bonding modes (Table 1):

InOA’s FT-IR spectra show attenuated O–H stretching (due to deprotonation) and shifted carboxylate vibrations compared to HOA and NaOA. DFT calculations corroborate these shifts, confirming ligand-to-metal charge transfer in InOA .

Functional and Antioxidant Activity

InOA’s antioxidant efficacy contrasts sharply with HOA and NaOA (Table 2):

InOA uniquely mitigates lipid peroxidation, likely via indium-mediated electron donation or radical quenching.

Comparison with Other Metal Carboxylates

- Lanthanide octanoates: Higher coordination numbers (8–9) and stronger Lewis acidity compared to InOA.

- Transition metal octanoates (e.g., Fe(III)): Often exhibit paramagnetism and variable redox states, unlike diamagnetic InOA.

InOA’s balance of moderate Lewis acidity, stability, and redox activity positions it as a versatile candidate for catalysis and biomedicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.